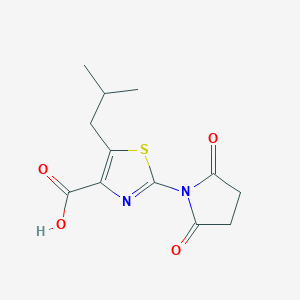

2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid

描述

2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid (CAS: 1401319-08-1) is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidine-2,5-dione moiety and an isobutyl group. Its molecular weight is 204.27 g/mol . The compound is categorized as a pyrrolidine derivative and is listed as an impurity or intermediate in synthetic pathways, though commercial availability is currently discontinued . Key structural attributes include:

- Pyrrolidine-2,5-dione (succinimide): A cyclic dicarboximide that may act as a reactive site in coupling reactions.

- Carboxylic acid group: Enhances polarity and solubility compared to ester or amide analogs.

属性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-6(2)5-7-10(11(17)18)13-12(19-7)14-8(15)3-4-9(14)16/h6H,3-5H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLUHEDPONZDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=C(S1)N2C(=O)CCC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine-2,5-dione intermediate, which is then coupled with a thiazole derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the pyrrolidine-2,5-dione and the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO₄, CrO₃

Reducing agents: LiAlH₄, sodium borohydride (NaBH₄)

Catalysts: DMAP, DCC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The thiazole ring in 2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid may contribute to its effectiveness against various bacterial strains. Studies have shown that derivatives of thiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways . Further research is needed to establish the specific mechanisms by which this compound exerts its anticancer effects.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For instance, thiazole derivatives have shown promise as inhibitors of enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain . This suggests potential applications in developing anti-inflammatory drugs.

Material Science

1. Polymer Chemistry

In material science, this compound can serve as a monomer or additive in polymer synthesis. Its unique functional groups can enhance the properties of polymers, such as thermal stability and mechanical strength . Research into its incorporation into polymer matrices is ongoing.

2. Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives, where it can improve adhesion and durability. The thiazole group may provide additional resistance to environmental factors, making it valuable in industrial applications .

Biochemical Probes

1. Fluorescent Probes

Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to bind to specific biomolecules allows for the visualization of cellular processes under fluorescence microscopy .

2. Drug Delivery Systems

The compound may also be explored for use in drug delivery systems where it can facilitate the targeted delivery of therapeutic agents to specific tissues or cells. Its biocompatibility and ability to form stable complexes with drugs make it an attractive candidate for further research .

作用机制

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid involves its interaction with molecular targets such as voltage-gated sodium channels and calcium channels. These interactions can modulate the activity of these channels, leading to anticonvulsant and antinociceptive effects . The compound’s ability to inhibit these channels is attributed to its structural features, which allow it to bind effectively to the channel proteins.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs from , which share the 2,5-dioxopyrrolidin-1-yl ester motif but differ in core heterocycles and substituents.

Table 1: Structural and Functional Comparison

Key Observations :

- Core Heterocycles: The thiazole core in the target compound contrasts with quinazolinone rings in derivatives.

- Functional Groups: The carboxylic acid group in the target compound distinguishes it from quinazolinone analogs, which typically feature ketones and amino-purine substituents. This acid group may enhance aqueous solubility compared to esters or amides.

- Molecular Weight: The target compound has a significantly lower molecular weight (~204 vs. ~450–500 g/mol for quinazolinones), suggesting differences in pharmacokinetic properties like membrane permeability.

生物活性

2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid (CAS: 1401319-08-1) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including enzyme inhibition, cytotoxicity, and other pharmacological effects.

- Molecular Formula : C13H16N2O3S

- Molecular Weight : 282.32 g/mol

- LogP : 1.6932

- Polar Surface Area (TPSA) : 87.57 Ų

- Rotatable Bonds : 4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, with findings indicating potential applications in cancer therapy and as an antifungal agent. Below are key areas of biological activity associated with this compound:

1. Antiproliferative Activity

Research indicates that derivatives of thiazole compounds, including those similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the thiazole structure can enhance cytotoxicity against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer proliferation. Notably, the inhibition of topoisomerase I has been reported in related thiazole derivatives, suggesting that structural modifications could lead to new anti-topoisomerase agents . Molecular docking studies further support these findings by demonstrating favorable binding interactions between the compound and the enzyme.

3. Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds structurally related to this compound. For example, certain derivatives have shown remarkable inhibition against fungal strains with EC50 values significantly lower than established fungicides . This suggests potential applications in agricultural settings as fungicides.

Study on Antiproliferative Effects

A study published in International Institute of Anticancer Research evaluated a library of oxadiazole derivatives for antiproliferative activity. While not directly testing the target compound, it established a framework for assessing similar thiazole derivatives through MTT assays and enzyme interaction studies .

Enzyme Interaction Analysis

Another study focused on the interaction of thiazole derivatives with topoisomerase I, revealing that certain compounds could inhibit the enzyme's catalytic activity effectively. The results were supported by molecular docking simulations that illustrated how structural variations influence binding affinity and specificity .

Summary Table of Biological Activities

常见问题

Q. What are the standard synthetic routes for 2-(2,5-Dioxopyrrolidin-1-yl)-5-isobutylthiazole-4-carboxylic acid?

A common method involves refluxing precursor compounds (e.g., substituted thiazolidinones or formyl-indole derivatives) with sodium acetate in acetic acid for 2–5 hours. The reaction mixture is cooled, filtered, and recrystallized from polar solvents like DMF/acetic acid (1:1) to isolate the product . Key steps include precise stoichiometric ratios of reactants (e.g., 1:1.1 molar ratios for aldehydes) and controlled reflux times to avoid over-oxidation.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Use 1H/13C NMR to confirm the thiazole and dioxopyrrolidinyl moieties, focusing on aromatic proton shifts (δ 7–8 ppm for thiazole) and carbonyl signals (δ 160–180 ppm). HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) monitors reaction progress and purity. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carboxylic acid (-COOH) stretches (~1700 cm⁻¹) .

Q. What are the solubility properties of this compound, and how do they influence solvent selection?

The compound is likely sparingly soluble in water due to its carboxylic acid and hydrophobic isobutyl groups. Use polar aprotic solvents (e.g., DMF, DMSO) for reactions and recrystallization. For biological assays, prepare stock solutions in DMSO (<5% v/v) to avoid precipitation in aqueous buffers .

Q. Which purification techniques are effective post-synthesis?

Recrystallization from acetic acid or DMF/ethanol mixtures (1:1) removes unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves by-products. For acidic impurities, a mild aqueous NaHCO₃ wash followed by drying over MgSO₄ is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Catalyst Screening : Test bases like triethylamine or DBU to enhance nucleophilic substitution at the thiazole ring.

- Temperature Control : Reduce reflux time to 2 hours if intermediates are heat-sensitive (monitor via TLC every 30 minutes).

- Solvent Alternatives : Replace acetic acid with propionic acid to modulate reactivity and solubility .

Q. How should researchers resolve contradictions in spectral data during structural validation?

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for the proposed structure.

- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism (e.g., keto-enol forms in the dioxopyrrolidinyl group).

- Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., -COOH) .

Q. What strategies enhance the compound’s stability during long-term storage?

- Lyophilization : Convert the carboxylic acid to a stable sodium salt for hygroscopic samples.

- Inert Atmosphere : Store under argon at -20°C in amber vials to prevent photodegradation.

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to identify degradation pathways .

Q. How can researchers design experiments to assess bioactivity while accounting for structural complexity?

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified isobutyl or dioxopyrrolidinyl groups to probe pharmacophore requirements.

- Enzymatic Assays : Test inhibitory activity against cysteine proteases (e.g., caspase-3) due to the thiazole’s potential metal-chelating properties.

- Molecular Docking : Use the compound’s 3D structure (from X-ray or DFT) to predict binding modes in target proteins .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。